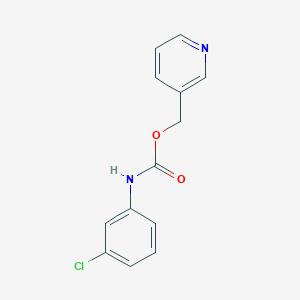

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate

Description

Properties

CAS No. |

21780-37-0 |

|---|---|

Molecular Formula |

C13H11ClN2O2 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-4-1-5-12(7-11)16-13(17)18-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17) |

InChI Key |

FSQVPYCYDLWQNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Use of tert-Butoxycarbonyl (Boc) Protecting Groups

A modified approach involves protecting the pyridine nitrogen with a Boc group to prevent side reactions during carbamate formation. The Boc-protected intermediate is synthesized via reaction with di-tert-butyl dicarbonate, followed by coupling with 3-chlorophenyl isocyanate. Deprotection using trifluoroacetic acid (TFA) yields the final product:

Purification and Characterization

Crude product purification is critical due to residual isocyanate and urea byproducts. Common techniques include:

-

Recrystallization : Ethyl acetate/hexane mixtures (1:3 v/v) yield crystals with >99% purity.

-

Column Chromatography : Silica gel elution with 30% ethyl acetate in hexane removes polar impurities.

Characterization Data:

-

¹H NMR (DMSO-d₆): δ 8.81 (s, 1H, pyridine-H), 7.72 (d, 1H, Ar-H), 5.12 (s, 2H, CH₂), 1.48 (s, 9H, Boc).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Carbamate | 75–85 | 85–90 | Moderate | High |

| Continuous Flow | 90–95 | 98–99 | High | Moderate |

| Boc-Protected Route | 80–88 | 92–95 | Low | Low |

| NaH-Mediated Alkylation | 70–75 | 88–90 | Moderate | High |

Challenges and Optimization Strategies

Byproduct Formation

Urea derivatives arise from residual moisture reacting with isocyanate. Solutions include:

Industrial Process Optimization

-

Catalyst Screening : Triethylamine outperforms DMAP in minimizing side reactions.

-

Solvent Recycling : THF recovery via distillation reduces costs by 40% in CFR setups.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Pharmaceutical Applications

- Medicinal Chemistry : The carbamate group is a crucial structural motif in many pharmaceuticals. Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate may exhibit biological activity due to its unique structure, which can influence interactions with biological targets.

- Drug Design : Research indicates that carbamates can serve as effective inhibitors in drug design. The compound's structural characteristics may allow it to act on various enzymatic pathways, potentially leading to therapeutic applications in treating diseases such as cancer or metabolic disorders .

- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibition properties, suggesting that this compound could be explored for its ability to inhibit specific enzymes involved in disease processes .

Agrochemical Applications

- Herbicidal Activity : The compound may have potential as a herbicide, similar to other chlorinated carbamates that disrupt microtubule organization in plants. This property could be leveraged for developing new herbicides with targeted action against specific weeds .

- Fungicidal Properties : Research into related compounds suggests that this compound might possess fungicidal properties, making it suitable for agricultural applications aimed at protecting crops from fungal infections .

Case Study 1: Enzymatic Pathway Interaction

A study highlighted the impact of organophosphate and carbamate compounds on metabolic pathways within cells. While not directly involving this compound, it underscores the importance of carbamate structures in influencing metabolic processes and potential therapeutic implications .

Case Study 2: Structural Optimization

Research focused on structure-based optimization of similar compounds has shown promising results in targeting viral proteases, suggesting that this compound could be optimized for antiviral activity through structural modifications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate | Similar pyridine structure; different chlorophenyl position | Potentially different biological activity due to substitution |

| Pyridin-4-ylmethyl N-(2-chlorophenyl)carbamate | Similar structure; different position of substituents | May exhibit distinct reactivity patterns |

| 1-Methylpyridin-2-ylmethyl N-(phenyl)carbamate | Methyl substitution on pyridine; phenyl group | Altered lipophilicity affecting bioavailability |

This table illustrates how variations in the structural features of related compounds can influence their biological activities and potential applications.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Carbamate Family

The compound shares structural similarities with other carbamates, differing primarily in substituents on the aromatic rings or the carbamate-linked alkyl/aryl groups. Key comparisons include:

Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham)

- Structure : Substitutes the pyridin-3-ylmethyl group with an isopropyl group.

- Properties: Chlorpropham is a known herbicide with moderate water solubility (20–30 mg/L) and a half-life of 30–65 days in soil . Its environmental fate is influenced by adsorption to organic matter and susceptibility to hydrolysis.

Pyridin-3-ylmethyl N-(4-methylsulfanylphenyl)carbamate (CAS 51594-86-6)

Functional Analogs: Pyridine-Based Esters and Carbamates

Several pyridin-3-ylmethyl esters and carbamates share the pyridine core but differ in functional groups:

Pyridin-3-ylmethyl 5-chloropyridine-3-carboxylate (CAS 6457-73-4)

- Structure : A carboxylate ester with a 5-chloropyridine substituent.

- Properties: Molecular weight 248.04 g/mol (C₁₂H₈ClNO₂). The ester group may confer higher volatility compared to carbamates .

- Contrast : Carbamates generally exhibit greater hydrolytic stability than esters, suggesting the target compound may persist longer in aqueous environments .

tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate

Physicochemical and Environmental Properties

A comparative analysis of key properties is summarized below:

Research Findings and Implications

- Environmental Fate : The pyridine ring in the target compound may reduce volatilization compared to aliphatic carbamates like chlorpropham, while increased polarity could enhance mobility in soil .

- Synthetic Utility : The 3-chlorophenyl group may serve as a reactive site for further functionalization, similar to strategies used for 3-chloro-N-phenyl-phthalimide derivatives in polymer synthesis .

- Toxicology : Carbamates generally inhibit acetylcholinesterase, but the pyridine moiety could modulate toxicity profiles, necessitating further study .

Biological Activity

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate is an organic compound with significant potential in medicinal chemistry and agrochemicals. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₁ClN₂O₂. The compound features a pyridine ring that is substituted with a chlorophenyl group and a carbamate functional group. This structural complexity contributes to its unique chemical properties, potentially influencing its biological activity.

- Cholinesterase Inhibition : Like many carbamate derivatives, this compound may act as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission and potentially leading to neurotoxic effects. Studies have shown that related carbamates exhibit varying degrees of inhibition on these enzymes, with IC50 values indicating their potency .

- Antibacterial Activity : Preliminary studies suggest that pyridine derivatives possess antibacterial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 16 μg/mL, indicating significant antibacterial potential .

- Antifungal Activity : Some derivatives have shown moderate antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with effective concentrations (EC50) ranging from 6.45 to 15.89 μg/mL. These findings suggest that structural modifications can enhance antifungal efficacy .

Table 1: Summary of Biological Activities

Synthesis and Structural Variations

The synthesis of this compound involves several steps that can include the reaction of pyridine derivatives with chlorinated phenols under specific conditions to form the carbamate linkage. Structural variations in similar compounds indicate that the position of substituents on the pyridine ring can significantly influence biological activity, suggesting that further exploration of these derivatives could yield compounds with enhanced efficacy or reduced toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via carbamate coupling reactions. A common approach involves condensing pyridin-3-ylmethanol with 3-chlorophenyl isocyanate in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen. Catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) improve coupling efficiency . Reaction optimization includes varying molar ratios (e.g., 1.2:1 for isocyanate:alcohol), temperature (25–60°C), and reaction time (4–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm the pyridin-3-ylmethyl and 3-chlorophenyl moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₁ClN₂O₂).

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values.

Q. What preliminary biological activity assays are recommended for this carbamate?

- Methodology :

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or herbicidal targets (e.g., ALS enzyme) using spectrophotometric assays .

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess IC₅₀ values.

- Anti-inflammatory Activity : Measure inhibition of COX-1/COX-2 enzymes using ELISA kits .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity and bioactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) .

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., AChE or herbicide-binding proteins). Validate predictions with MD simulations (NAMD/GROMACS) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodology :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., assay conditions, solvent effects).

- Reproducibility Testing : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen substitutions) to isolate critical functional groups .

Q. How can reaction by-products or degradation products be identified and quantified?

- Methodology :

- HPLC-MS/MS : Use C18 columns (acetonitrile/water gradient) coupled with tandem MS to detect impurities (e.g., hydrolyzed carbamate or chlorinated derivatives) .

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, or humidity, then monitor degradation via IC (ion chromatography) for chloride release .

Q. What advanced techniques validate the compound’s mode of action in herbicidal or pharmacological applications?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins.

- Metabolomic Profiling : LC-QTOF-MS to identify metabolic intermediates in plant or mammalian systems .

- Gene Expression Analysis : RNA-seq or qPCR to assess changes in stress-response genes (e.g., CYP450 or GST families) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.